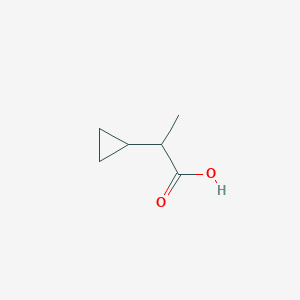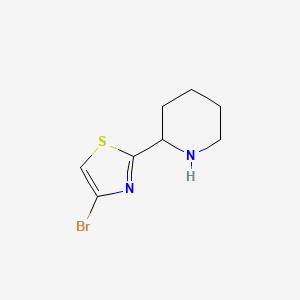
4-ブロモ-2-(ピペリジン-1-イル)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(piperidin-1-yl)thiazole is an organic compound that belongs to the class of thiazoles. It is a heterocyclic compound composed of a sulfur atom and a nitrogen atom connected by a single bond, and a bromine atom connected to the nitrogen atom by a single bond. 4-Bromo-2-(piperidin-1-yl)thiazole is a versatile compound that has been widely used in various scientific and industrial applications. This compound has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
科学的研究の応用
抗菌活性
4-ブロモ-2-(ピペリジン-1-イル)チアゾール: は、さまざまな微生物種との闘いにおける潜在能力について調査されています。 特にチアゾール部分は、細菌や真菌を含むさまざまな微生物種に対して有効性を示しています 。この化合物は、微生物酵素および受容体と相互作用する能力があり、病原体の増殖と複製を阻害する可能性があります。
腫瘍学研究
この化合物は、試験した6つの癌細胞株でIC50 < 100 mMのインビトロ増殖阻害活性を示しました 。Ras癌遺伝子の活性を阻害する能力により、癌治療におけるさらなる研究、特に癌遺伝子阻害のメカニズムの理解と潜在的な治療用途の探求において貴重な候補となります。
酵素阻害
この化合物は、癌細胞におけるNa / K-ATPaseなどの酵素の活性を阻害することに有望な結果を示しました 。これは、酵素活性の調節により、疾患における特定の生化学的経路を標的とする新しい薬物の開発につながる可能性があるため重要です。
創薬
チアゾールとピペリジン部分の両方が存在するため、4-ブロモ-2-(ピペリジン-1-イル)チアゾールは創薬における汎用性の高いビルディングブロックになります 。これらの部分は医薬品によく見られ、その誘導体は20種類以上の薬物クラスに存在するため、この化合物は幅広い治療薬を作成する可能性があります。
薬理学的用途
4-ブロモ-2-(ピペリジン-1-イル)チアゾール構造を持つピペリジン誘導体を含むピペリジン誘導体は、薬理学的用途について広く研究されています 。これらは、さまざまな生物活性化合物の合成に関与し、鎮痛、抗けいれん、抗炎症効果など、さまざまな薬理学的活性に関連付けられています。
構造活性相関(SAR)研究
4-ブロモ-2-(ピペリジン-1-イル)チアゾールの構造的特徴は、その生物活性に大きく貢献しています。 SAR研究では、臭素などのハロゲンが存在すると、ピペリジン誘導体の細胞毒性に影響を与える可能性があることが示されています 。この情報は、有効性を高め、毒性を低減した新しい化合物を合理的設計するために重要です。
作用機序
Target of Action
The primary targets of 4-Bromo-2-(piperidin-1-YL)thiazole are the Na+/K±ATPase and the Ras oncogene . Na+/K±ATPase is an enzyme found in the plasma membrane of all animal cells, playing a crucial role in maintaining the electrochemical gradient across the membrane. The Ras oncogene is a gene that can cause cancer when mutated or expressed at high levels .
Mode of Action
4-Bromo-2-(piperidin-1-YL)thiazole interacts with its targets by inhibiting their activity . It inhibits the Na+/K±ATPase, which disrupts the balance of sodium and potassium ions in the cell, affecting cellular functions . It also inhibits the Ras oncogene, which can prevent the uncontrolled cell growth that leads to cancer .
Biochemical Pathways
The inhibition of Na+/K±ATPase and the Ras oncogene affects several biochemical pathways. The disruption of Na+/K±ATPase can affect the membrane potential and the transport of other ions and molecules across the cell membrane . The inhibition of the Ras oncogene can affect cell growth and division, potentially preventing the development of cancer .
Pharmacokinetics
Its molecular weight (24716) and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of Na+/K±ATPase and the Ras oncogene by 4-Bromo-2-(piperidin-1-YL)thiazole can lead to significant molecular and cellular effects. It can disrupt normal cellular functions and prevent uncontrolled cell growth, showing potential as a treatment for cancer .
将来の方向性
Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have shown significant potential in drug development, particularly in the treatment of various pathological conditions . Future research could focus on further exploring the therapeutic potential of 4-Bromo-2-(piperidin-1-YL)thiazole and its derivatives, particularly their anticancer properties .
生化学分析
Biochemical Properties
4-Bromo-2-(piperidin-1-YL)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of Na+/K±ATPase, an enzyme crucial for maintaining cellular ion balance . This inhibition can lead to alterations in cellular ion gradients, affecting various physiological processes. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole has shown interactions with Ras oncogene activity, suggesting its potential as an anticancer agent .
Cellular Effects
The effects of 4-Bromo-2-(piperidin-1-YL)thiazole on cells are diverse and profound. It has been reported to induce autophagy in glioma cells and lysosomal membrane permeabilization-related cell death in non-small-cell lung cancer cells . These cellular effects are indicative of its potential to modulate cell signaling pathways and gene expression. Furthermore, 4-Bromo-2-(piperidin-1-YL)thiazole can influence cellular metabolism by disrupting ion homeostasis and energy production.
Molecular Mechanism
At the molecular level, 4-Bromo-2-(piperidin-1-YL)thiazole exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and thiazole ring facilitate its binding to the Na+/K±ATPase enzyme, leading to its inhibition . This inhibition disrupts the enzyme’s ability to transport sodium and potassium ions across the cell membrane, resulting in altered cellular ion gradients. Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s interaction with the Ras oncogene can modulate gene expression and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(piperidin-1-YL)thiazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-2-(piperidin-1-YL)thiazole can lead to sustained inhibition of Na+/K±ATPase activity, resulting in chronic alterations in cellular ion balance . Additionally, the compound’s impact on gene expression and cell signaling pathways may evolve with extended exposure.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(piperidin-1-YL)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 4-Bromo-2-(piperidin-1-YL)thiazole can induce toxic effects, including disruption of ion homeostasis and cellular metabolism . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
4-Bromo-2-(piperidin-1-YL)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can lead to the formation of reactive intermediates that further modulate its biological effects . Additionally, 4-Bromo-2-(piperidin-1-YL)thiazole’s impact on metabolic flux and metabolite levels can contribute to its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(piperidin-1-YL)thiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms of 4-Bromo-2-(piperidin-1-YL)thiazole is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-2-(piperidin-1-YL)thiazole plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
4-bromo-2-piperidin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUXAGHUAQDFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

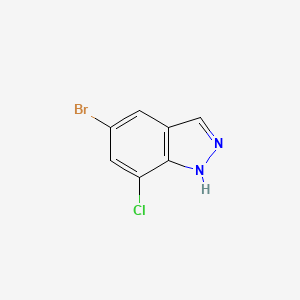
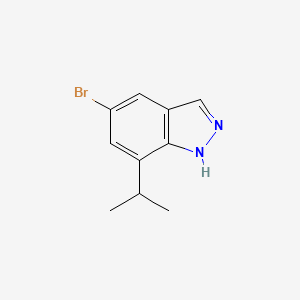
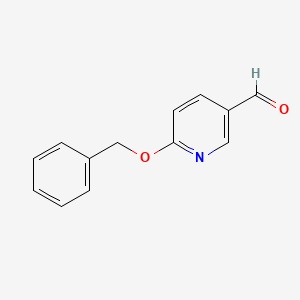
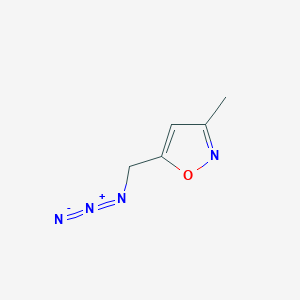

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)
![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)
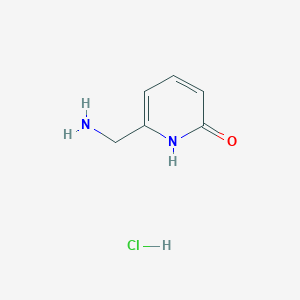
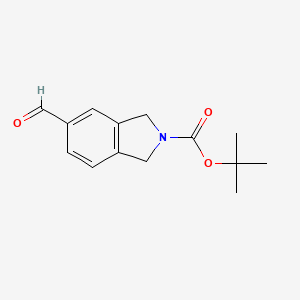
![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)
![3-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B1287234.png)

